molecular formula C11H13ClN2O B3017618 (R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride CAS No. 2044711-31-9

(R)-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride

Cat. No.: B3017618
CAS No.: 2044711-31-9
M. Wt: 224.69
InChI Key: SUUSYAGZJGAVJD-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring attached to a phenylethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Scientific Research Applications

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride typically involves the reaction of anthranilic acid with 2-aminophenol in the presence of polyphosphoric acid to form 2-(2-aminophenyl) benzoxazole. This intermediate is then reacted with substituted chloroacetanilides to yield the final product .

Industrial Production Methods

Industrial production of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of ®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminophenyl) benzoxazole
  • Substituted chloroacetanilides
  • Other oxazole derivatives

Uniqueness

®-1-(Oxazol-2-yl)-2-phenylethanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and activities.

Properties

IUPAC Name

(1R)-1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUSYAGZJGAVJD-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C2=NC=CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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